Nifrofam

nicotinic receptor fluorescent probe binding affinity

Nifrofam is a fluorescein-conjugated small‑molecule probe (C₃₅H₃₂N₂O₇, MW 592.65) that selectively binds high‑affinity α4β2* nicotinic acetylcholine receptors (nAChRs). It was developed by modifying the PET tracer [¹⁸F]nifrolidine to deliver cellular‑ and subcellular‑resolution fluorescence imaging of brain α4β2* nAChRs.

Molecular Formula C35H32N2O7
Molecular Weight 592.65
Cat. No. B1193220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifrofam
SynonymsNifrofam
Molecular FormulaC35H32N2O7
Molecular Weight592.65
Structural Identifiers
SMILESO=C(O)C1=CC=C(C(NCCCC2=CC=CC(OC[C@H]3NCCC3)=C2)=O)C=C1C4=C5C=CC(C=C5OC6=C4C=CC(O)=C6)=O
InChIInChI=1S/C35H32N2O7/c38-24-9-12-28-31(18-24)44-32-19-25(39)10-13-29(32)33(28)30-17-22(8-11-27(30)35(41)42)34(40)37-15-2-5-21-4-1-7-26(16-21)43-20-23-6-3-14-36-23/h1,4,7-13,16-19,23,36,38H,2-3,5-6,14-15,20H2,(H,37,40)(H,41,42)/t23-/m0/s1
InChIKeyHAAHPHQWRWQGBH-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nifrofam Fluorescent Probe for α4β2 nAChR Imaging – Product Overview and Procurement Relevance


Nifrofam is a fluorescein-conjugated small‑molecule probe (C₃₅H₃₂N₂O₇, MW 592.65) that selectively binds high‑affinity α4β2* nicotinic acetylcholine receptors (nAChRs) [1]. It was developed by modifying the PET tracer [¹⁸F]nifrolidine to deliver cellular‑ and subcellular‑resolution fluorescence imaging of brain α4β2* nAChRs [1]. In [³H]cytisine‑radiolabeled rat brain slices, nifrofam exhibited nanomolar inhibitory constants (IC₅₀) across multiple regions, and its binding to α4β2* receptors in live HEK cells was confirmed by co‑labeling with a subunit‑specific anti‑β2 antibody [1].

Why α4β2* nAChR Imaging Agents Cannot Be Interchanged – The Case for Nifrofam


Fluorescent probes targeting α4β2* nAChRs differ fundamentally in their fluorophore (excitation/emission wavelength), binding affinity, and brain‑regional selectivity, precluding simple substitution [1]. For instance, nifrofam (green‑emitting fluorescein) provides distinct spectral separation from nifrodansyl (dansyl, UV‑blue) and nifrorhodamine (tetramethylrhodamine, red), enabling multiplexed imaging that a single‑color probe cannot achieve [1][2]. Moreover, nifrofam’s IC₅₀ varies 4‑fold across brain regions, demonstrating that binding affinity is not uniform and that region‑specific performance must be considered when choosing a probe for a particular anatomical target [1].

Nifrofam Quantitative Evidence Guide: Comparator‑Based Differentiation for α4β2* nAChR Imaging


Head‑to‑Head IC₅₀: Nifrofam vs. Nifrodansyl in [³H]Cytisine‑Labeled Rat Brain Slices

In the same [³H]cytisine‑displacement assay using rat brain slices, nifrofam showed IC₅₀ values of 4.04 nM (thalamus) and 10.8 nM (frontal cortex), while nifrodansyl exhibited higher affinity in the striata (IC₅₀ 0.68 nM) and frontal cortex (1.91 nM), but lower affinity in the thalamus (5.09 nM) [1]. The region‑dependent affinity rank order differs between the two probes, indicating that nifrofam is not simply a weaker analog but possesses a distinct brain‑regional selectivity profile [1].

nicotinic receptor fluorescent probe binding affinity

Spectral Orthogonality: Nifrofam (Green) vs. Nifrorhodamine (Red) for Multiplex α4β2* nAChR Imaging

Nifrofam carries a fluorescein (carboxyfluorescein) moiety with green emission, while nifrorhodamine uses carboxytetramethylrhodamine with red‑shifted emission [1][2]. Both probes retain nanomolar affinity (1–17 nM range) for α4β2* nAChRs and specifically bind receptors on the cell surface and in subcellular organelles of HEK‑α4β2 cells [2]. The non‑overlapping emission spectra allow simultaneous two‑color imaging of distinct receptor populations or co‑localization with other labeled targets [2].

multiplex imaging fluorophore spectral separation nicotinic receptor

Target Engagement Validation: Nifrofam Co‑Labeling with Anti‑β2 Subunit Antibody on Live Cells

In live HEK cells expressing α4β2 nAChRs, nifrofam fluorescence co‑localized with immunolabeling by an antibody recognizing the extracellular epitope of the β2 subunit, confirming that nifrofam specifically binds cell‑surface α4β2* receptors [1]. This orthogonal validation is not reported for many commercially available nAChR fluorescent ligands and provides direct evidence of target engagement rather than non‑specific membrane binding [1].

target engagement co-localization α4β2 receptor specificity

Functional Responsiveness: Nicotine‑Induced Upregulation of α4β2* Receptors Visualized by Nifrofam

Chronic nicotine exposure (10 µM, 17 h) increased nifrofam labeling intensity in live HEK‑α4β2 cells, demonstrating that the probe detects pharmacologically‑induced receptor upregulation [1][2]. Nifrorhodamine also visualized upregulation, but nifrofam’s green fluorescence offers better compatibility with common GFP‑based cellular reporters in dual‑color experiments [2]. This functional response contrasts with PET tracers like [¹⁸F]Nifene (Ki=0.50 nM), which quantify receptor density in vivo but cannot capture subcellular redistribution at optical resolution [3].

receptor upregulation nicotine pharmacology functional imaging

Ex Vivo Brain Regional Binding: Discrete Auditory Cortex Labeling by Nifrofam in Mouse Brain Slices

In mouse brain slices, nifrofam produced discrete binding in the auditory cortex, a region with high α4β2* nAChR density [1]. This regional pattern is distinct from the broader thalamostriatal labeling seen with [¹⁸F]nifrolidine autoradiography, suggesting that nifrofam may preferentially label a specific receptor subpopulation or conformation in cortical layers [1]. The observation directly demonstrates the probe’s utility in ex vivo brain slice preparations, an application not currently reported for nifrodansyl or nifrorhodamine in the same study [1].

ex vivo imaging auditory cortex mouse brain slice

Binding Affinity Range: Nifrofam vs. [¹⁸F]Nifene – Fluorescent vs. PET Modality Trade‑Off

[¹⁸F]Nifene binds α4β2 nAChRs with Ki=0.50 nM, roughly 8‑fold higher affinity than nifrofam’s thalamic IC₅₀ of 4.04 nM [1][2]. However, [¹⁸F]Nifene is a radioactive PET tracer requiring radiolabeling infrastructure, whereas nifrofam is a chemically stable fluorescent probe compatible with standard widefield, confocal, and super‑resolution microscopes [1][2]. This trade‑off defines the procurement decision: higher binding affinity and in vivo capability vs. subcellular optical resolution and lower operational cost [1][2].

PET tracer comparison binding affinity imaging modality

Nifrofam Application Scenarios: Where Empirical Evidence Supports Its Use Over Closest Analogs


Live‑Cell Imaging of α4β2 nAChR Surface and Subcellular Pools in HEK‑α4β2 Cell Models

Nifrofam specifically labels cell‑surface α4β2* nAChRs on live, non‑permeabilized HEK cells, as confirmed by anti‑β2 antibody co‑localization [1]. After detergent permeabilization, nifrofam additionally labels intracellular receptor pools [1]. This dual‑compartment labeling, combined with green fluorescence that is spectrally compatible with DAPI, Hoechst, and common red fluorescent protein tags, makes nifrofam suitable for high‑content screening assays examining receptor trafficking, internalization, and recycling [1].

Ex Vivo Mouse Brain Slice Imaging of α4β2* nAChR Distribution in Sensory Cortices

Nifrofam exhibits discrete binding in the mouse auditory cortex on fresh‑frozen brain slices, demonstrating its suitability for ex vivo anatomical mapping of high‑affinity α4β2* nAChR sites [1]. Researchers studying sensory‑processing circuits or thalamocortical connectivity can use nifrofam to visualize receptor distribution at higher spatial resolution than conventional autoradiography allows [1].

Dual‑Color Multiplex Imaging of α4β2* nAChRs Using Nifrofam (Green) and Nifrorhodamine (Red)

Nifrofam’s fluorescein‑based green emission is spectrally separable from nifrorhodamine’s red emission, enabling two‑color experiments that simultaneously track different receptor populations, compare drug‑treated vs. control cells, or co‑localize α4β2* nAChRs with other cellular markers [1][2]. This multiplex capability is not available with single‑color probes such as nifrodansyl alone [1].

Nicotine‑Dependence and Smoking‑Cessation Research: Visualizing Receptor Upregulation Dynamics

Chronic nicotine exposure (10 µM, 17 h) upregulates α4β2* nAChR expression, and nifrofam fluorescence quantitatively reports this upregulation in live HEK‑α4β2 cells [1][2]. This functional readout supports studies of nicotine‑induced neuroadaptation, receptor desensitization, and candidate smoking‑cessation pharmacotherapies that modulate α4β2* receptor levels [1].

Quote Request

Request a Quote for Nifrofam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.